molecular formula C20H11F3N2O4S B2714164 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-52-8

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2714164
CAS RN: 625377-52-8
M. Wt: 432.37
InChI Key: JPYIZHRPSRVOCN-UHFFFAOYSA-N
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Description

The compound “2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a furan-2-yl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, I could not find specific information on the synthesis of this exact compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group and the furan-2-yl group, for example, are both cyclic structures, which can significantly influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

As for the chemical reactions that this compound might undergo, it’s difficult to say without more specific information. The presence of the benzo[d][1,3]dioxol-5-yl and furan-2-yl groups suggests that it might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl and furan-2-yl groups could impact its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Deuterium-Labelled Compounds

    Research by Ismail and Boykin (2004) focused on synthesizing deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives. This methodological approach could be relevant for generating isotopically labelled versions of our compound for use in tracing studies or understanding its metabolic pathways (Ismail & Boykin, 2004).

  • Antiprotozoal Activity

    A study by Ismail et al. (2003) synthesized nicotinamidine derivatives from nicotinonitrile for evaluating their antiprotozoal activity. This highlights a potential research application in studying the biological activity of related compounds against protozoal infections (Ismail et al., 2003).

Polymer Chemistry and Material Science

  • Conductive Polymers: İçli-Özkut et al. (2013) explored furan and benzochalcogenodiazole-based monomers for electrochemical polymerization, suggesting that similar furan-containing compounds like our target could be investigated for their electronic properties and potential use in conductive polymers (İçli-Özkut et al., 2013).

Biological Applications

  • Leishmanicidal Activities

    Dutra et al. (2014) synthesized novel furoxan-based compounds and evaluated their leishmanicidal activities, indicating a research avenue for exploring the biological effects of nitric oxide-releasing compounds in treating parasitic infections (Dutra et al., 2014).

  • Antioxidant Evaluation

    Gouda et al. (2016) conducted a study on nicotinonitriles for their antioxidant evaluation, providing a basis for investigating the antioxidant potential of structurally similar compounds (Gouda et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It’s possible that the compound could have biological activity, given the presence of functional groups that are often seen in biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O4S/c21-20(22,23)13-7-14(16-2-1-5-27-16)25-19(12(13)8-24)30-9-15(26)11-3-4-17-18(6-11)29-10-28-17/h1-7H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYIZHRPSRVOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CO4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile

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